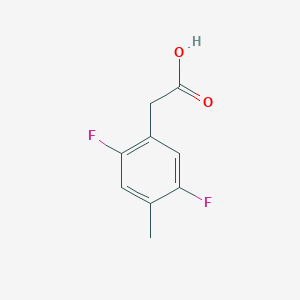

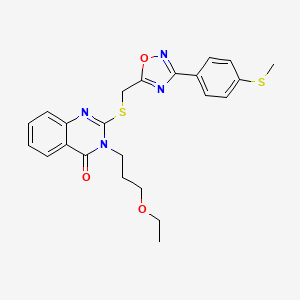

![molecular formula C12H14FN3O2 B2450621 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034336-20-2](/img/structure/B2450621.png)

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of fluoropyrimidines and azaspiro compounds. Fluoropyrimidines, such as 5-fluorouracil (5-FU), are widely used in the treatment of various cancers . Azaspiro compounds, such as 2,6-diazaspiro[3.4]octane, have been used as building blocks in the synthesis of various chemotypes .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from a readily available 2,6-diazaspiro[3.4]octane building block .Molecular Structure Analysis

The compound likely contains a fluoropyrimidine ring and an azaspiro[3.4]octane core. The fluorine atom in fluoropyrimidines is slightly bulkier and is substituted at the carbon-5 position of the pyrimidine ring .科学的研究の応用

Antitubercular Activity

The synthesis of this compound has led to the discovery of a potent antitubercular lead. Researchers have elaborated on a small set of twelve compounds with a nitrofuran carboxamide chemotype, exploring diverse variants of the molecular periphery. Among these, 2,6-diazaspiro[3.4]octane derivatives exhibited remarkable inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL .

Diversity-Oriented Synthesis

The 2,6-diazaspiro[3.4]octane core serves as a valuable building block for diversity-oriented synthesis. By introducing various azole substituents, researchers can create structurally diverse compounds. This approach allows for the exploration of novel chemical space and the development of bioactive molecules .

Antibacterial Compounds

Optimizing the molecular periphery of nitrofurans is crucial for enhancing their potency while minimizing systemic toxicity. By linking the 5-nitrofuryl moiety to different heterocyclic motifs, researchers have developed antimycobacterial compounds efficacious against multidrug-resistant strains. The 2,6-diazaspiro[3.4]octane scaffold plays a pivotal role in designing such non-toxic antibacterials .

Spirocyclic Chemistry

The spirocyclic nature of this compound contributes to its unique properties. Spirocycles are prevalent in natural products and drug molecules due to their structural diversity and biological relevance. Researchers continue to explore the synthetic versatility and applications of spiro[3.4]octanes .

Medicinal Chemistry

Medicinal chemists are interested in modifying the 2,6-diazaspiro[3.4]octane scaffold to create novel drug candidates. By fine-tuning substituents and functional groups, they aim to develop compounds with improved pharmacological profiles for various therapeutic indications .

Synthetic Methodology

The synthesis of 2,6-diazaspiro[3.4]octane involves intriguing chemistry, including ring formation and functional group manipulations. Researchers explore efficient routes to access this scaffold, which can serve as a valuable intermediate in organic synthesis .

作用機序

将来の方向性

特性

IUPAC Name |

6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVUQBYXMPZPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

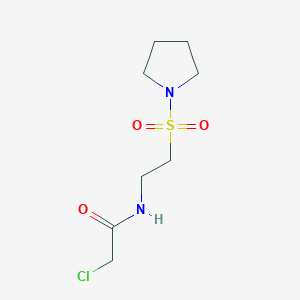

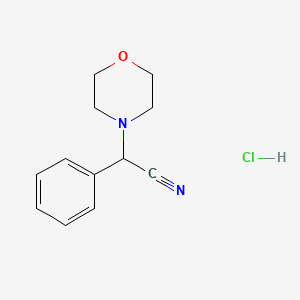

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)

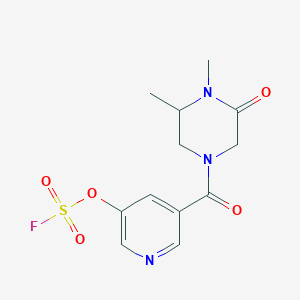

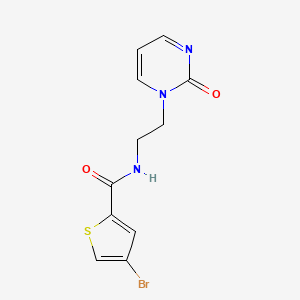

![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450546.png)

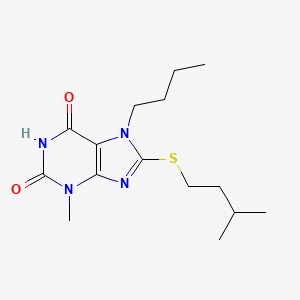

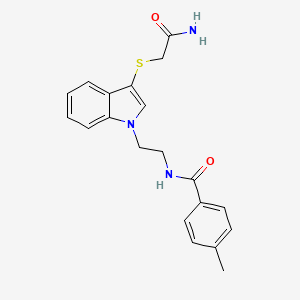

![N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2450548.png)

![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)

![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)